N-(4-PHENOXYPHENYL)PICOLINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-PHENOXYPHENYL)PICOLINAMIDE is an organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENOXYPHENYL)PICOLINAMIDE typically involves the reaction of 4-phenoxyaniline with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENOXYPHENYL)PICOLINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-PHENOXYPHENYL)PICOLINAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), thereby modulating angiogenesis and related pathways. The compound’s structure allows it to bind to the active site of the target protein, inhibiting its activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with similar structural features but different biological activities.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar pyridine ring structure but different functional groups and applications.
Uniqueness
N-(4-PHENOXYPHENYL)PICOLINAMIDE stands out due to its unique combination of a phenoxyphenyl group and a pyridine carboxamide moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.
Properties
CAS No. |
255904-96-2 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H,20,21) |
InChI Key |
XFPCYFKZKFLIGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.